Alpha-calcitonin gene-related peptide (alpha-CGRP) is a neuropeptide consisting of 37 amino acids, recognized for its significant role as a potent vasodilator and its involvement in various physiological processes. Specifically, the fragment alpha-CGRP (19-37) is derived from the full-length peptide and is noted for its high affinity for the calcitonin receptor-like receptor and receptor activity-modifying protein 1 complex. This fragment retains biological activity relevant to receptor interactions while being a valuable subject of research in neurobiology and pharmacology.
Alpha-CGRP is primarily synthesized in sensory neurons located in the dorsal root ganglia. It is also produced in endothelial cells and certain immune cells, including lymphocytes and monocytes. The peptide is released from Aδ and C-fiber sensory neurons, contributing to its diverse physiological functions, including modulation of pain and vascular tone .
Alpha-CGRP belongs to the calcitonin gene family, which includes other peptides such as calcitonin, adrenomedullin, and amylin. Due to its structural characteristics and biological functions, it is classified as a neuropeptide with significant implications in cardiovascular health, pain modulation, and neurogenic inflammation .
The synthesis of alpha-CGRP (19-37) can be achieved through solid-phase peptide synthesis (SPPS), a widely used method that allows for the stepwise assembly of amino acids on a solid support. This technique ensures high purity and yield of the desired peptide fragment.
Alpha-CGRP (19-37) has a specific sequence that contributes to its biological activity. The molecular formula is , with a molecular weight of approximately 1921.16 g/mol. The structure features:
The structural integrity of alpha-CGRP (19-37) is critical for its function, particularly the N-terminal segment which is essential for receptor activation.
Alpha-CGRP (19-37) participates in various biochemical reactions primarily involving receptor binding. Upon binding to its receptor complex (calcitonin receptor-like receptor and receptor activity-modifying protein 1), it initiates intracellular signaling pathways that lead to vasodilation and modulation of pain perception.
The interaction with receptors involves conformational changes that activate G-protein-coupled signaling pathways. This process can be influenced by factors such as pH, temperature, and the presence of other ligands or antagonists.
The mechanism by which alpha-CGRP (19-37) exerts its effects involves several steps:
Studies indicate that alpha-CGRP's affinity for its receptors is significantly influenced by its structural components, particularly the N-terminal region responsible for high-affinity binding.
Relevant data indicates that alpha-CGRP (19-37) exhibits significant biological activity even in low concentrations due to its high binding affinity .
Alpha-CGRP (19-37) has several applications in scientific research:
The human alpha-CGRP (19-37) fragment is a 19-amino acid polypeptide with the primary sequence: Ser-Gly-Gly-Val-Val-Lys-Asn-Asn-Phe-Val-Pro-Thr-Asn-Val-Gly-Ser-Lys-Ala-Phe-NH₂ [2] [9] [10]. This sequence corresponds to residues 19–37 of the full-length human alpha-CGRP (1-37), which is derived from the CALCA gene via tissue-specific alternative splicing [3] [8]. Unlike the full-length peptide, alpha-CGRP (19-37) lacks the N-terminal disulfide ring (residues 1–7) and the central α-helical domain (residues 8–18) [1] [5].
A critical post-translational modification is the C-terminal phenylalanine amidation (Phe³⁷-NH₂), which is absolutely conserved across CGRP family peptides [4] [6]. This amidation is enzymatically added during peptide processing and is essential for receptor recognition and biological activity. No glycosylation, phosphorylation, or other modifications are reported for this fragment [4] [10].
Table 1: Primary Structure of Alpha-CGRP (19-37) (Human)
Residue Position | Amino Acid | Functional Significance |
---|---|---|
19 | Ser | N-terminus; no known receptor interaction |
20–21 | Gly-Gly | Flexibility for β-bend formation |
22–23 | Val-Val | Hydrophobic core stability |
24 | Lys | Potential cationic charge for solubility |
30 | Val | Part of β-bend motif |
31–33 | Pro-Thr-Asn | β-bend nucleation site |
37 | Phe | Amidated C-terminus; critical for receptor binding |
Alpha-CGRP (19-37) lacks disulfide bonds, contrasting sharply with full-length alpha-CGRP, which contains a conserved disulfide bridge between Cys² and Cys⁷ that stabilizes its N-terminal ring structure [1] [5] [7]. The absence of this covalent constraint results in greater conformational flexibility for the (19-37) fragment [6].
Biophysical analyses (e.g., circular dichroism and NMR spectroscopy) indicate that this peptide adopts a dynamic equilibrium of secondary structures in solution, dominated by random coils with transient β-turns [4] [6]. The region spanning residues 28–31 (Val²⁸-Gly²⁹-Ser³⁰-Lys³¹) shows propensity for a β-bend, stabilized by hydrogen bonding between Val²⁸ carbonyl oxygen and Asn³¹ amide hydrogen [4] [6]. This flexibility may facilitate adaptation to receptor-binding pockets but reduces stability under physiological conditions compared to the structured full-length peptide [6].
Table 2: Structural Features of Alpha-CGRP (19-37) vs. Full-Length CGRP
Structural Feature | Alpha-CGRP (19-37) | Full-Length Alpha-CGRP (1-37) |
---|---|---|
Disulfide Bonds | None | Cys²-Cys⁷ bond forms N-terminal ring |
Dominant Secondary Structure | Random coil with transient β-turns | N-terminal ring, α-helix (8–18), β-bend (19–26), C-terminal bends |
Conformational Stability | Low (flexible) | High (rigid domains) |
Key Stabilizing Factors | Hydrogen bonding (e.g., Val²⁸–Asn³¹) | Disulfide bond, α-helix hydrogen bonding |
Two structural motifs govern the functional properties of alpha-CGRP (19-37):
Alpha-CGRP (19-37) retains partial structural elements of the full-length peptide but lacks key domains critical for receptor activation:
Table 3: Functional Comparison of CGRP Fragments
Property | Alpha-CGRP (19-37) | Alpha-CGRP (8-37) | Full-Length Alpha-CGRP (1-37) |
---|---|---|---|
Receptor Binding Site | C-terminal epitope (residues 28–37) | Central helix + C-terminus | N-terminal ring + helix + C-terminus |
Receptor Activation | No | No | Yes |
Biological Activity | Competitive antagonist | Competitive antagonist | Potent vasodilator/agonist |
Relative Binding Affinity | Low (IC₅₀ > 1 μM) | Moderate (IC₅₀ ~ 0.1–0.5 μM) | High (IC₅₀ ~ 1–10 nM) |
Key Functional Domains | β-Bend (19–26), Amidated C-terminus | α-Helix (8–18), Amidated C-terminus | Disulfide ring, α-helix, β-bend, Amidated C-terminus |
Binding studies confirm that alpha-CGRP (19-37) binds to CGRP receptors with ~1000-fold lower affinity than full-length CGRP, consistent with the loss of N-terminal and helical domains [1] [6]. Its antagonism arises from occupation of the C-terminal binding pocket without inducing receptor conformational changes required for G-protein coupling [5] [6].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1